molecular formula C8H6F3NO3 B067092 [3-Nitro-5-(trifluoromethyl)phenyl]methanol CAS No. 180146-66-1

[3-Nitro-5-(trifluoromethyl)phenyl]methanol

Cat. No. B067092
M. Wt: 221.13 g/mol
InChI Key: WSIIHVBSVSJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, providing insights into methodologies that could be adapted for [3-Nitro-5-(trifluoromethyl)phenyl]methanol. For instance, the structural characterization of side products in benzothiazinone synthesis reveals the intricacies involved in creating compounds with nitro and trifluoromethyl groups (Eckhardt et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to [3-Nitro-5-(trifluoromethyl)phenyl]methanol has been extensively studied. For example, the crystal and molecular structure investigation of related compounds provides valuable insights into the arrangement and bonding within molecules, highlighting the influence of nitro and trifluoromethyl groups on the overall structure (Eckhardt et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving nitro-substituted phenyl compounds demonstrate their reactivity and potential applications. For instance, studies on nitro-substituted 4-[(phenylmethylene)imino]phenolates explore their solvatochromism and use as probes, offering insights into the chemical behavior of nitro and phenyl groups in solvent mixtures (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of chemical compounds are crucial for understanding their stability, solubility, and reactivity. While specific data on [3-Nitro-5-(trifluoromethyl)phenyl]methanol is not detailed here, analogous compounds provide a foundation for predicting behaviors, such as solubility in various solvents and melting points.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, are fundamental to comprehending a compound's applications and safety. The synthesis and reactions of phenyl (2-quinolyl) methanol with nitro aromatic compounds suggest methodologies that could be relevant to [3-Nitro-5-(trifluoromethyl)phenyl]methanol, showcasing the compound's potential reactivity and interaction with other chemicals (Giomi et al., 2016).

Scientific Research Applications

  • Organocatalysis and Transesterification : A study by Ishihara et al. (2008) demonstrated that zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate are effective as organocatalysts in transesterification reactions. This work highlights the potential of [3-Nitro-5-(trifluoromethyl)phenyl]methanol derivatives in catalysis and organic synthesis applications (Ishihara, Niwa, & Kosugi, 2008).

  • Photoaffinity Labeling : Hatanaka et al. (1994) synthesized 3-Phenyl-3-trifluoromethyl-diazirine derivatives with nitro and alkoxy substituents for use as carbene precursors in photoaffinity labeling. This technique is useful in studying biological interactions and could involve [3-Nitro-5-(trifluoromethyl)phenyl]methanol or its derivatives (Hatanaka, Hashimoto, Nakayama, & Kanaoka, 1994).

  • Metal-Free Reduction in Organic Synthesis : Giomi et al. (2016) described the use of Phenyl (2-quinolyl) methanol, a related compound, as an efficient reagent for the metal-free reduction of nitro aromatic compounds. This indicates potential applications for [3-Nitro-5-(trifluoromethyl)phenyl]methanol in similar contexts (Giomi, Alfini, Ceccarelli, Salvini, & Brandi, 2016).

  • Fluorescent Colorimetric Chemosensors : Manna et al. (2020) conducted studies on phenyl thiadiazole-based Schiff base receptors for detecting Al3+ ions. Given the structural similarities, [3-Nitro-5-(trifluoromethyl)phenyl]methanol could potentially be modified for use in similar chemosensor applications (Manna, Chowdhury, & Patra, 2020).

  • Photochemical Reaction Mechanisms : Research on 2-nitrobenzyl compounds, like 1-nitro-2-phenylnaphthalene, by Il'ichev et al. (2004) focused on the photorelease mechanisms in various solvents. Such studies provide insights into the photochemical behavior of nitro-substituted compounds, which can inform applications of [3-Nitro-5-(trifluoromethyl)phenyl]methanol in photochemistry (Il'ichev, Schwörer, & Wirz, 2004).

  • Hydrogenation and Methanolysis : The study of low-pressure hydrogenation of CO2 to CH3OH using Ni-In-Al/SiO2 catalysts by Richard and Fan (2017) is relevant as it involves methanol, a potential reaction product or solvent in reactions involving [3-Nitro-5-(trifluoromethyl)phenyl]methanol (Richard & Fan, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[3-nitro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIHVBSVSJXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Nitro-5-(trifluoromethyl)phenyl]methanol

Synthesis routes and methods I

Procedure details

To a solution of 3-nitro-5-(trifluoromethyl)benzoic acid (2.0 g, 8.5 mmol) in THF (100 mL) was added borane-THF (17 mL of a 1 M solution in THF, 17 mmol). The reaction was stirred at 60° C. for 24 hours and then poured into H2O (50 mL). The resultant mixture was extracted with EtOAc (100 mL) and the organic layer was washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 50% EtOAc/hexanes afforded [3-nitro-5-(trifluoromethyl)phenyl]methanol. Rf=0.35 (75% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) 8.44 (s, 1H), 8.40 (s, 1H), 7.98 (s, 1H), 4.91 (s, 2H), 2.07 (bs, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Nitro-5-(trifluoromethyl)benzoic acid (5.0 g, 21.2 mmol) was combined with tetrahydrofuran (43 mL) and cooled to 0° C. To this solution was added a 1 M borane tetrahydrofuran complex (42 mL, 42 mmol) cautiously over 15 min and the reaction mixture allowed to warm to room temperature overnight. The mixture was cooled to 0° C., treated with excess methanol and concentrated in vacuo to afford 4.0 g (85%) which was used without further purification. 1H-NMR (CDCl3, 300 MHz) δ 8.39 (s, 1H), 8.35 (s, 1H), 7.94 (s, 1H), 4.87 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Nitro-5-(trifluoromethyl)benzoic acid (50 g) is dissolved in tetrahydrofuran (300 ml) and thereto is added dropwise a 1.0M-borane tetrahydrofuran complex/tetra-hydrofuran (300 ml) at 0° C. under nitrogen atmosphere over 2 hours and the mixture is stirred at 75° C. for 1 hour and a half. The reaction solution is allowed cool to room temperature and concentrated under reduced pressure, and thereto is added a 1N-hydrochloric acid and the mixture is extracted with ethyl acetate. The organic layer is washed successively with water and a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give crude (3-nitro-5-trifluoromethyl-phenyl)-methanol. This product is dissolved in methanol (500 mL) and thereto is added 10% palladium-carbon (5 g) and the mixture is stirred under hydrogen atmosphere at room temperature overnight. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to give crude (3-amino-5-trifluoromethyl-phenyl)-methanol. To copper (II) bromide (53.6 g) is added acetonitrile (500 ml), followed by an addition dropwise of tert-butyl nitrite (35.7 ml) under ice-cooling and the mixture is stirred under nitrogen atmosphere for 5 minutes. To reaction mixture is added dropwise a solution of the above crude (3-amino-5-trifluoromethyl-phenyl)-methanol in acetonitrile (200 ml) under ice-cooling over 1 hour and 15 minutes and the mixture is stirred at room temperature under nitrogen atmosphere overnight. To reaction mixture is added a 1N-hydrochloric acid and the mixture is extracted with ethyl acetate. The organic layer is washed successively with a 1N-hydrochloric acid, water and a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=7:1→4:1) to give (3-bromo-5-trifluoromethyl-phenyl)-methanol (40.7 g). NMR (CDCl3): 1.90 (1H, t), 4.76 (2H, d), 7.56 (1H, s), 7.68 (1H, s), 7.72 (1H, s). (2) (3-Bromo-5-trifluoromethyl-phenyl)-methanol (33.9 g) is dissolved in N,N-dimethylformamide (400 mL) and thereto are added zinc (II) cyanide (16.39 g) and tetrakis(triphenylphosphine)palladium (7.68 g) and the mixture is heated under nitrogen atmosphere at 120° C. for 2 hours. The reaction solution is allowed cool to room temperature, and filtered through Celite™, and the filtrate is concentrated under reduced pressure. Thereto is added water and the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 3-hydroxymethyl-5-trifluoromethyl-benzonitrile (23.4 g). NMR (CDCl3): 2.09 (1H, t), 4.85 (2H, d), 7.83 (1H, s), 7.87 (2H, s). (3) 3-Hydroxymethyl-5-trifluoromethyl-benzonitrile (23.4 g) is dissolved in methylene chloride (230 mL) and thereto is added carbon tetrabromide (42.4 g), followed by an addition of triphenylphosphine (32.0 g) under ice-cooling and the mixture is stirred at the same temperature for 30 minutes. The reaction solution is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 3-bromomethyl-5-trifluoromethyl-benzonitrile (25.5 g). NMR (CDCl3): 4.51 (2H, s), 7.86 (1H, s), 7.88 (2H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Reactant of Route 2
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Reactant of Route 4
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Reactant of Route 6
[3-Nitro-5-(trifluoromethyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.